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Compound of Interest

Compound Name: 2-Chloro-3-methylpyridine 1-oxide

Cat. No.: B1367502 Get Quote

Introduction
2-Chloro-3-methylpyridine 1-oxide is a substituted pyridine N-oxide of significant interest in

synthetic organic chemistry, serving as a versatile intermediate in the development of novel

pharmaceuticals and agrochemicals. The introduction of the N-oxide functionality profoundly

alters the electronic properties of the pyridine ring, influencing its reactivity and biological

activity. A thorough understanding of its spectroscopic properties is paramount for reaction

monitoring, quality control, and the elucidation of its role in complex chemical transformations.

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-3-
methylpyridine 1-oxide, offering insights into the interpretation of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)

spectra. While experimental data for this specific molecule is not readily available in the public

domain, this guide will leverage established principles of spectroscopy and data from closely

related analogs to provide a robust predictive analysis.

Molecular Structure and Its Spectroscopic
Implications
The structure of 2-Chloro-3-methylpyridine 1-oxide, with its unique arrangement of a chloro

group, a methyl group, and an N-oxide moiety on the pyridine ring, gives rise to a distinct

spectroscopic fingerprint. The N-oxide group acts as a strong electron-donating group through

resonance and an electron-withdrawing group through induction, significantly influencing the

electron density distribution around the ring. The chloro group is an electron-withdrawing group
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via induction and a weak electron-donating group through resonance. The methyl group is a

weak electron-donating group. The interplay of these electronic effects dictates the chemical

shifts in NMR, the vibrational frequencies in IR, the fragmentation patterns in MS, and the

electronic transitions in UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

The predicted ¹H and ¹³C NMR spectra of 2-Chloro-3-methylpyridine 1-oxide are based on

the analysis of its parent compound, 2-chloro-3-methylpyridine, and the N-oxides of its

constituent parts, 2-chloropyridine and 3-methylpyridine.

Experimental Protocol: NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for

accurate structural determination.

Caption: A generalized workflow for the preparation and analysis of an NMR sample.

¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum is expected to show three aromatic protons and one methyl group

singlet. The N-oxide group generally causes a downfield shift of the ring protons compared to

the parent pyridine.
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Rationale for

Prediction

H-4 7.1 - 7.3
Doublet of doublets

(dd)

Influenced by the

electron-donating N-

oxide and the

adjacent chloro and

methyl groups. Data

from 2-chloropyridine

N-oxide and 3-

methylpyridine N-

oxide support this

region.[1]

H-5 7.2 - 7.4 Triplet (t) or dd

Expected to be in a

similar region to H-4,

with coupling to both

H-4 and H-6.

H-6 8.1 - 8.3 Doublet (d)

The proton ortho to

the N-oxide is

significantly

deshielded. This is a

characteristic feature

of pyridine N-oxides.

[1]

-CH₃ 2.3 - 2.5 Singlet (s)

The methyl group

protons will appear as

a singlet in a typical

upfield region for an

aromatic methyl

group.

Note: Predicted chemical shifts are relative to TMS (tetramethylsilane) at 0 ppm.

¹³C NMR Spectral Analysis (Predicted)
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The ¹³C NMR spectrum will provide information about the carbon skeleton. The N-oxide group

and the chloro substituent will have a significant impact on the chemical shifts of the ring

carbons.

Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Rationale for Prediction

C-2 148 - 152

Shielded compared to the

parent pyridine due to the N-

oxide, but deshielded by the

attached chloro group.[1]

C-3 130 - 134
Deshielded by the adjacent

chloro and methyl groups.

C-4 125 - 129

Influenced by the electronic

effects of the N-oxide and the

substituents.

C-5 127 - 131

Expected to have a chemical

shift in the typical aromatic

region.

C-6 138 - 142
The carbon ortho to the N-

oxide is typically deshielded.[1]

-CH₃ 18 - 22

Typical chemical shift for a

methyl group attached to an

aromatic ring.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
Caption: A simplified workflow for acquiring an IR spectrum using an ATR accessory.
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Characteristic IR Absorption Bands (Predicted)
The IR spectrum of 2-Chloro-3-methylpyridine 1-oxide is expected to exhibit several

characteristic absorption bands.

Vibrational Mode
Predicted Wavenumber

(cm⁻¹)
Intensity

C-H stretching (aromatic) 3000 - 3100 Medium

C-H stretching (methyl) 2850 - 3000 Medium

C=C and C=N stretching

(aromatic ring)
1400 - 1600 Strong, multiple bands

N-O stretching 1200 - 1300 Strong

C-Cl stretching 700 - 800 Strong

C-H out-of-plane bending 750 - 900 Strong

The most diagnostic peak in the IR spectrum of a pyridine N-oxide is the strong N-O stretching

vibration, which typically appears in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Expected Fragmentation Pattern
For 2-Chloro-3-methylpyridine 1-oxide (molecular weight: 143.57 g/mol ), the following

fragmentation patterns are anticipated under electron ionization (EI):

Molecular Ion (M⁺): A peak at m/z 143 (for ³⁵Cl) and 145 (for ³⁷Cl) with an approximate ratio

of 3:1 is expected, confirming the presence of one chlorine atom.

Loss of Oxygen ([M-O]⁺): A significant fragment at m/z 127 and 129, corresponding to the

loss of the oxygen atom from the N-oxide, is a characteristic fragmentation pathway for
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pyridine N-oxides. This would result in the formation of the 2-chloro-3-methylpyridine radical

cation.

Loss of Chlorine ([M-Cl]⁺): A fragment at m/z 108, resulting from the loss of the chlorine

atom.

Loss of Methyl Group ([M-CH₃]⁺): A fragment at m/z 128 and 130.

Predicted Mass Spectrometry Fragmentation of 2-Chloro-3-methylpyridine 1-oxide
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Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 2-Chloro-3-methylpyridine 1-oxide in

EI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The absorption of UV or visible light corresponds to the excitation of electrons from lower to

higher energy orbitals.

Expected UV-Vis Absorption
Pyridine N-oxides typically exhibit two main absorption bands in the UV region, corresponding

to π → π* transitions. For 2-Chloro-3-methylpyridine 1-oxide, the following absorptions are

predicted in a non-polar solvent like hexane:

Band I: Around 220-240 nm

Band II: Around 270-290 nm
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The position and intensity of these bands can be influenced by the solvent polarity. In more

polar solvents, a blue shift (hypsochromic shift) of the longer wavelength band is often

observed.

Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic

data for 2-Chloro-3-methylpyridine 1-oxide. By leveraging the known spectroscopic

characteristics of analogous compounds and fundamental principles, we have established a

detailed framework for the interpretation of its NMR, IR, MS, and UV-Vis spectra. This

information is invaluable for researchers and scientists working with this compound, enabling

its unambiguous identification, purity assessment, and a deeper understanding of its chemical

behavior. The experimental validation of these predictions will be a valuable contribution to the

chemical literature.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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